molecular formula C12H16N2O3 B112445 H-D-Ala-phe-OH CAS No. 3061-95-8

H-D-Ala-phe-OH

Cat. No. B112445
CAS RN: 3061-95-8
M. Wt: 236.27 g/mol
InChI Key: OMNVYXHOSHNURL-SCZZXKLOSA-N
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Description

“H-D-Ala-Phe-OH” is a peptide compound . It contains a total of 33 atoms; 16 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of dipeptides like “H-D-Ala-Phe-OH” often involves repeated amidation and deprotection steps . A study demonstrated the synthesis of a similar dipeptide, Fmoc-Ala-Phe-OH, using an automated continuous-flow liquid-phase peptide synthesizer . The method of mixed anhydrides was applied, where N-protected Phe and C-protected Ala react in the presence of Piv-Cl .


Molecular Structure Analysis

The molecular formula of “H-D-Ala-Phe-OH” is C12H16N2O3 . The IR-spectrum of H-Phe-Ala-OH is characterized with an intensive band of ν NH at 3250 cm-1 . The obtained low-frequency shifting is a result of the participation of NH amide group in intermolecular interactions .


Chemical Reactions Analysis

The synthesis of “H-D-Ala-Phe-OH” involves amidation reactions . The synthesis of Fmoc-Ala-Phe-OH from Fmoc-Ala-OH and H-Phe-OH was employed as a model reaction .


Physical And Chemical Properties Analysis

“H-D-Ala-Phe-OH” is a solid, white to off-white in color . It is slightly soluble in DMSO and Methanol . The storage temperature is -15°C .

Scientific Research Applications

Nanomedicine

  • Field : Nanomedicine
  • Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods : The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . These molecules can self-assemble into nanostructures and hydrogels .
  • Results : The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Biomaterial Chemistry, Sensors, and Bioelectronics

  • Field : Biomaterial Chemistry, Sensors, and Bioelectronics
  • Application : The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure and utility for potential applications in biomaterial chemistry, sensors, and bioelectronics .
  • Methods : The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH, and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular, or fibrillar morphologies .
  • Results : The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .

Antimicrobial Properties

  • Field : Antimicrobial Research
  • Application : It has become imperative to develop novel molecules and materials with antimicrobial properties due to the increasing antimicrobial resistance .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of this application are not specified in the source .

Plasmin Inhibitors

  • Field : Biochemistry
  • Application : Peptide derivatives of plasmin inhibitors containing the EACA and (-Ala–Phe–Lys-) with biological antiamidolytic and antifibrynolytic activity were synthesized .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The peptide H– d −Ala–Phe–Lys–EACA–NH 2 8 was found to be a selective inhibitor of plasmin compared to other examined serine proteases .

Nano-Vesicles

  • Field : Nanotechnology
  • Application : The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies . This has led to the generation of monodisperse nano-vesicles from these peptides .
  • Methods : The self-sorting due to H-bonding, van der Waals force and π–π interactions, generates monodisperse nano-vesicles from these peptides . These vesicles are characterized via their SEM, HRTEM, AFM pictures and DLS experiments .
  • Results : The stability of these vesicles to different external stimuli such as pH and temperature, encapsulation of fluorescent probes inside the vesicles and their release by external trigger are reported .

Hydrogels

  • Field : Biomedical Applications
  • Application : Due to the high water content, favorable structural features, and biocompatibility, hydrogels have great potential in biomedical applications such as drug delivery, tissue engineering, sensing, and cell culture scaffolds .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

While specific safety and hazards data for “H-D-Ala-Phe-OH” is not available, general precautions for handling peptides include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Peptides like “H-D-Ala-Phe-OH” have tremendous potential for medical and pharmaceutical applications . They are potential drug candidates for pharmaceutical and biotech industries . The development of new methods for peptide synthesis, such as the automated continuous-flow liquid-phase peptide synthesizer, will contribute to enhancing efficiency in peptide production .

properties

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVYXHOSHNURL-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313025
Record name D-Alanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Ala-phe-OH

CAS RN

3061-95-8
Record name D-Alanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S SALVADORI, G Balboni, M MARASTONI, G SARTO… - 1984 - degruyter.com
The modification of the dermorphin-(14)-tetrapeptide structure led to analogues with potent opioid activity in vitro and in vivo.[Sar4] Tetrapeptides such as H2 N-CH (NH)-Tyr--D-Ala-Phe-…
Number of citations: 12 www.degruyter.com

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